IK-862

TACE ADAM17 Enzymatic Assay

IK-862 is a synthetic hydroxamic acid derivative that acts as a selective inhibitor of ADAM17 (TACE), with its closest off-target being ADAM33. Unlike broad-spectrum MMP inhibitors such as Marimastat, IK-862 enables precise functional studies of ADAM17-mediated ectodomain shedding in inflammation and oncology research without confounding inhibition of ADAM10 or multiple MMPs. Its moderate binding affinity (Ki = 1,599 nM) also makes it suitable for dose-response studies where complete target ablation may induce toxicity or pathway compensation. Supplied as a research-grade reagent.

Molecular Formula C25H27N3O4
Molecular Weight 433.5 g/mol
CAS No. 478911-60-3
Cat. No. B1674431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIK-862
CAS478911-60-3
SynonymsIK-862;  IK 862;  IK862.
Molecular FormulaC25H27N3O4
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(C)C(=O)NO)C
InChIInChI=1S/C25H27N3O4/c1-16-14-18(21-6-4-5-7-22(21)26-16)15-32-20-10-8-19(9-11-20)25(3)12-13-28(24(25)30)17(2)23(29)27-31/h4-11,14,17,31H,12-13,15H2,1-3H3,(H,27,29)/t17-,25+/m1/s1
InChIKeyYDMIPBHQKFOFQW-NSYGIPOTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IK-862 (CAS 478911-60-3) Baseline Procurement Profile: A Selective TACE (ADAM17) Inhibitor for Inflammatory and Cancer Research


IK-862, with CAS number 478911-60-3, is a synthetic small-molecule hydroxamic acid derivative that functions as a selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 [1]. It is primarily utilized as a research tool to probe the roles of ADAM17-mediated ectodomain shedding in inflammation and cancer biology . The compound is supplied as a research-grade reagent with a molecular weight of 433.5 g/mol and a molecular formula of C25H27N3O4 .

Why Procuring a Generic TACE/MMP Inhibitor Cannot Replace IK-862 for ADAM17-Specific Investigations


The metalloproteinase superfamily, including matrix metalloproteinases (MMPs) and ADAMs, share a high degree of structural homology in their catalytic domains. Consequently, broad-spectrum inhibitors like Marimastat or Batimastat exhibit potent but non-selective activity across numerous MMPs and ADAMs , which can confound experimental results due to off-target effects. In contrast, IK-862 is documented as a selective inhibitor of TACE (ADAM17), with its closest identified off-target being ADAM33 [1]. This narrow selectivity profile is critical for studies aiming to isolate the specific biological functions of ADAM17 without inadvertently silencing related proteases like ADAM10 or multiple MMPs. Substituting IK-862 with a generic, broad-spectrum inhibitor therefore introduces significant experimental ambiguity and undermines the validity of conclusions drawn regarding ADAM17-specific pathways.

Quantitative Differentiation Guide for IK-862: Selectivity Profile Against Key Comparators


Comparative Target Engagement: IK-862 Ki for ADAM17 vs. Potent but Non-Selective Inhibitors

IK-862 demonstrates a binding affinity (Ki) of 1,599 nM for ADAM17 [1]. This affinity is significantly lower than that of broad-spectrum MMP/TACE inhibitors like Marimastat (Ki = 3.8-6.3 nM) [2] and the potent dual ADAM10/17 inhibitor GW280264X (IC50 for ADAM17 = 8.0 nM) [3]. The reduced potency indicates that IK-862 is not suitable for applications requiring complete enzymatic inhibition but is a valuable tool for dissecting ADAM17's role where partial or selective engagement is desired or where high potency leads to off-target confounding.

TACE ADAM17 Enzymatic Assay

Comparative Selectivity: IK-862's Defined Off-Target Profile vs. Dual- and Pan-Inhibitors

The primary differentiating feature of IK-862 is its narrow target selectivity. Literature explicitly notes that its 'closest off-target is ADAM33' [1]. This is in stark contrast to common alternatives: GW280264X is a potent dual inhibitor of ADAM17 and ADAM10 (IC50s of 8.0 nM and 11.5 nM, respectively) [2]; INCB3619 also inhibits both ADAM10 and ADAM17 (IC50s of 22 nM and 14 nM) ; and Marimastat is a broad-spectrum inhibitor of multiple MMPs (MMP-1, -2, -3, -7, -9) and TACE . IK-862 does not exhibit potent inhibition of ADAM10 or the broad panel of MMPs.

ADAM33 ADAM10 MMP Selectivity

Comparative Cell-Based Potency: IK-862 vs. TAPI-1 in Cellular Assays

In cellular models of ADAM17 activity, the first-generation inhibitor TAPI-1 demonstrates an IC50 of 8.09 μM for inhibiting constitutive release of soluble APPα . While direct cell-based IC50 data for IK-862 is not widely published, its enzymatic Ki of 1.6 μM suggests it would exhibit activity in a similar high-nanomolar to low-micromolar range in cells. This positions IK-862 as a chemically distinct alternative to TAPI-1, which may be useful for overcoming specific experimental limitations (e.g., solubility, stability, or unique off-target effects of the TAPI-1 scaffold).

Cellular Assay TNF-α ADAM17

Optimal Research Applications for IK-862 Based on Its Selective ADAM17 Inhibition Profile


Dissecting ADAM17-Specific vs. ADAM10-Mediated Ectodomain Shedding

IK-862 is the preferred tool for experiments designed to distinguish between the biological roles of ADAM17 and the closely related sheddase, ADAM10. Unlike GW280264X or INCB3619, which potently inhibit both enzymes, IK-862 selectively targets ADAM17 with its closest off-target being ADAM33 [1]. Researchers can use IK-862 to confidently attribute changes in substrate shedding (e.g., TNF-α, TGF-α, IL-6R) specifically to ADAM17 activity without the confounding variable of concurrent ADAM10 inhibition.

Negative Control or 'Less-Potent' Tool Compound for ADAM17-Related Pathways

In signaling pathway studies where a potent, complete block of ADAM17 activity may lead to cellular toxicity or excessive pathway compensation, IK-862's moderate binding affinity (Ki = 1,599 nM) [2] makes it a useful 'partial inhibitor' or a chemical tool for dose-response studies. This contrasts with the extremely potent inhibitors like Marimastat (Ki ~4 nM), which completely ablate activity and may produce non-specific or toxic effects.

Investigating ADAM33-Related Biology with Minimal ADAM10/MMP Interference

Since IK-862's only notable cross-reactivity is with ADAM33, it serves as a dual probe for exploring the functional interplay between ADAM17 and ADAM33. This is particularly relevant in respiratory disease models where both proteases have been implicated . Using a broad-spectrum inhibitor like Marimastat would additionally silence multiple MMPs and ADAM10, obscuring the specific contributions of the ADAM17/ADAM33 axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for IK-862

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.